molecular formula C20H21N5O3 B5568929 N-(4-isopropoxy-1-methyl-1H-indazol-3-yl)-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide

N-(4-isopropoxy-1-methyl-1H-indazol-3-yl)-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide

Cat. No. B5568929
M. Wt: 379.4 g/mol
InChI Key: RTHOCQREUJFIFY-UHFFFAOYSA-N
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Description

Indazole is a heterocyclic aromatic organic compound. It’s a part of a family of nitrogen-containing heterocycles that has aroused great interest due to its wide variety of biological properties . Isoxazole is another organic compound forming part of the azole family. It is a five-membered ring containing an oxygen atom and a nitrogen atom .


Synthesis Analysis

The synthesis of indazole derivatives often involves the reaction of hydrazines with 1,2-diketones or α-haloketones . Isoxazole rings can be synthesized through the reaction of α-hydroxy ketones or α-acetoxyketones and hydroxylamine .


Molecular Structure Analysis

Indazole contains a bicyclic structure, consisting of a benzene ring fused to a pyrazole ring . Isoxazole is a five-membered heterocyclic ring containing one oxygen atom and one nitrogen atom .


Chemical Reactions Analysis

Indazole and its derivatives have been found to participate in a variety of chemical reactions, often leading to compounds with significant biological activity . Similarly, isoxazole and its derivatives are versatile intermediates in organic synthesis .


Physical And Chemical Properties Analysis

Indazole is a white or colorless solid that is highly soluble in water and other polar solvents . The physical and chemical properties of a specific indazole or isoxazole derivative would depend on its particular substituents.

Scientific Research Applications

Pharmacokinetics and Metabolism

Research on pharmacokinetics and metabolism is crucial for understanding how a compound is absorbed, distributed, metabolized, and excreted in the body. Studies on similar compounds have involved analyzing metabolites in biological samples (urine, blood, or tissue) to identify metabolic pathways and potential toxicities (Balani et al., 1995; Rutkowski et al., 2003). Such studies help in identifying the safety profile and therapeutic window of a compound.

Biological Effects and Mechanisms of Action

Understanding the biological effects and mechanisms of action is another critical area of research. This involves studying how the compound interacts with specific cellular targets, enzymes, or receptors and its effects on biological systems. For example, investigations into the effects of compounds on specific enzymes involved in disease pathways can provide insights into their therapeutic potential (Yuan et al., 2016).

Toxicology and Safety Studies

Toxicology and safety studies are essential to determine the adverse effects a compound might have on the body. This includes identifying any toxic metabolites that may be produced and assessing the compound's impact on various physiological systems. Such studies often involve both in vitro and in vivo methodologies to comprehensively evaluate safety profiles (Turteltaub et al., 1999).

Clinical Trials and Human Studies

For compounds with potential therapeutic applications, clinical trials and human studies are conducted to assess efficacy, safety, and tolerability in the intended patient population. This can involve pharmacokinetic studies to understand how the compound behaves in the human body, as well as efficacy trials to determine its therapeutic benefits (Schofield et al., 1999).

Mechanism of Action

The mechanism of action of indazole and isoxazole derivatives can vary widely depending on the specific compound and its biological target. For example, some indazole derivatives have been found to inhibit cyclo-oxygenase-2 (COX-2), a key enzyme involved in inflammation .

Safety and Hazards

The safety and hazards associated with a specific indazole or isoxazole derivative would depend on its particular structure and biological activity. As with any chemical compound, appropriate safety precautions should be taken when handling these substances .

Future Directions

Given the wide range of biological activities exhibited by indazole and isoxazole derivatives, these compounds are likely to continue to be a focus of medicinal chemistry research . Future work may involve the synthesis of new derivatives with improved activity or reduced side effects.

properties

IUPAC Name

3,6-dimethyl-N-(1-methyl-4-propan-2-yloxyindazol-3-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O3/c1-10(2)27-15-8-6-7-14-17(15)18(23-25(14)5)22-19(26)13-9-11(3)21-20-16(13)12(4)24-28-20/h6-10H,1-5H3,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTHOCQREUJFIFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=NOC2=N1)C)C(=O)NC3=NN(C4=C3C(=CC=C4)OC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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